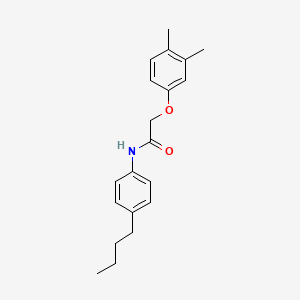![molecular formula C22H16Cl2N4O2 B11696625 N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo con la fórmula molecular C22H16Cl2N4O2 y un peso molecular de 439.304 g/mol . Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo diclorofenil, un grupo metoxinaft-1-il y un anillo de pirazol. Se utiliza principalmente en la investigación científica debido a sus potenciales actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida normalmente implica la condensación de 2,3-diclorobenzaldehído con 3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas . La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y la mezcla se refluja durante varias horas para asegurar la reacción completa. El producto se purifica luego por recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala, como la destilación o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo diclorofenil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Amoniaco o aminas primarias en etanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se estudia por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(1,2-dihidro-5-acenaft-ilenil)-1H-pirazol-5-carbohidrazida .
- N'-[(E)-(3,4-diclorofenil)metilideno]-3-(1,2-dihidro-5-acenaft-ilenil)-1H-pirazol-5-carbohidrazida .
Singularidad
N'-[(E)-(2,3-Diclorofenil)metilideno]-3-(2-metoxinaft-1-il)-1H-pirazol-5-carbohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus grupos diclorofenil y metoxinaft-1-il contribuyen a su potencial como herramienta de investigación versátil y su capacidad para interactuar con varios objetivos moleculares.
Propiedades
Fórmula molecular |
C22H16Cl2N4O2 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-30-19-10-9-13-5-2-3-7-15(13)20(19)17-11-18(27-26-17)22(29)28-25-12-14-6-4-8-16(23)21(14)24/h2-12H,1H3,(H,26,27)(H,28,29)/b25-12+ |
Clave InChI |
AEJSKDMLWMWXEY-BRJLIKDPSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)


![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
![2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)

